molecular formula C10H14BrClF2N2O3S B6668451 N-(3-amino-2,2-difluoropropyl)-2-bromo-5-methoxybenzenesulfonamide;hydrochloride

N-(3-amino-2,2-difluoropropyl)-2-bromo-5-methoxybenzenesulfonamide;hydrochloride

Cat. No.: B6668451
M. Wt: 395.65 g/mol
InChI Key: GFPBALIVVGEIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-amino-2,2-difluoropropyl)-2-bromo-5-methoxybenzenesulfonamide;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of multiple functional groups, including an amino group, difluoropropyl group, bromo group, methoxy group, and sulfonamide group, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-(3-amino-2,2-difluoropropyl)-2-bromo-5-methoxybenzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrF2N2O3S.ClH/c1-18-7-2-3-8(11)9(4-7)19(16,17)15-6-10(12,13)5-14;/h2-4,15H,5-6,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPBALIVVGEIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)S(=O)(=O)NCC(CN)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-2,2-difluoropropyl)-2-bromo-5-methoxybenzenesulfonamide;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the difluoropropyl intermediate: This step involves the reaction of a suitable starting material with a fluorinating agent to introduce the difluoropropyl group.

    Bromination: The intermediate is then subjected to bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromo group.

    Methoxylation: The brominated intermediate is reacted with a methoxylating agent to introduce the methoxy group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-2,2-difluoropropyl)-2-bromo-5-methoxybenzenesulfonamide;hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.

    Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the amino group.

Scientific Research Applications

N-(3-amino-2,2-difluoropropyl)-2-bromo-5-methoxybenzenesulfonamide;hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-amino-2,2-difluoropropyl)-2-bromo-5-methoxybenzenesulfonamide;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the difluoropropyl group can enhance binding affinity through hydrophobic interactions. The bromo and methoxy groups can participate in various chemical interactions, contributing to the compound’s overall activity. The sulfonamide group can act as a bioisostere, mimicking the structure of natural substrates and inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-amino-2,2-difluoropropyl)-4-(trifluoromethyl)pyrimidin-2-amine
  • N-(3-amino-2,2-difluoropropyl)-2-[(2-pyridinylmethyl)sulfanyl]acetamide
  • tert-butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate

Uniqueness

N-(3-amino-2,2-difluoropropyl)-2-bromo-5-methoxybenzenesulfonamide;hydrochloride is unique due to the combination of its functional groups, which provide a distinct set of chemical properties and reactivity. The presence of both difluoropropyl and sulfonamide groups can enhance its stability and binding affinity, making it a valuable compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.